2-(1-Methylcyclopropyl)pyrrolidine
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Overview
Description
2-(1-Methylcyclopropyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a 1-methylcyclopropyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting from 1-methylcyclopropylamine and reacting it with a suitable pyrrolidine precursor under controlled conditions can yield the desired compound. The reaction typically requires a catalyst and may involve solvents such as dichloromethane or ethyl acetate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the cyclopropyl group is substituted by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted pyrrolidines or cyclopropyl derivatives
Scientific Research Applications
2-(1-Methylcyclopropyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the cyclopropyl group.
1-Methylpyrrolidine: Similar structure but lacks the cyclopropyl ring.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrrolidine ring
Uniqueness
2-(1-Methylcyclopropyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 1-methylcyclopropyl group. This combination imparts distinct steric and electronic properties, making it a valuable scaffold in drug discovery and materials science .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)pyrrolidine |
InChI |
InChI=1S/C8H15N/c1-8(4-5-8)7-3-2-6-9-7/h7,9H,2-6H2,1H3 |
InChI Key |
LOXHSTAEPOFCAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2CCCN2 |
Origin of Product |
United States |
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